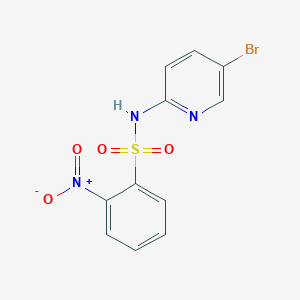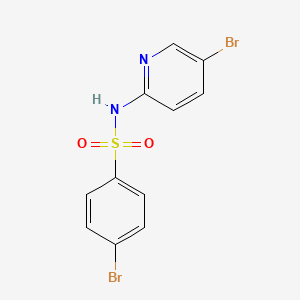![molecular formula C15H17ClN2OS B4286043 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and is widely used to control the growth of weeds in agriculture and non-agricultural areas. Diuron is a potent inhibitor of photosynthesis and is known to affect the growth and development of plants. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical effects of Diuron.
Mechanism of Action
The mechanism of action of Diuron involves the inhibition of photosynthesis by targeting the electron transport chain. Diuron binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to a disruption of the electron flow, resulting in the generation of reactive oxygen species and a decrease in ATP production. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants by inhibiting cell division and differentiation. It also affects the uptake and utilization of nutrients by plants, leading to a decrease in biomass production. Diuron has been shown to cause oxidative stress in plants by generating reactive oxygen species, leading to the damage of cellular components such as proteins, lipids, and DNA.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It is also stable and has a long shelf life, making it ideal for laboratory experiments. However, Diuron has been shown to have limited solubility in water, which can affect its efficacy in field applications. It is also known to persist in the environment, leading to concerns about its potential impact on non-target organisms.
Future Directions
There are several areas of future research related to Diuron. One area of interest is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the interaction between Diuron and other herbicides, which can affect its efficacy and toxicity. Finally, there is a growing interest in the use of Diuron as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor properties in vitro.
Scientific Research Applications
Diuron has been widely used in scientific research to study its effects on the growth and development of plants and microorganisms. It is also used as a model compound to study the mechanism of action of substituted urea herbicides. Diuron has been shown to inhibit the electron transport chain in photosynthesis, leading to a decrease in ATP production and growth inhibition. It has also been shown to affect the cell division and differentiation of plants.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9-4-5-12(8-10(9)2)18-15(19)17-11(3)13-6-7-14(16)20-13/h4-8,11H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOXVLRFMNAOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(3,4-dimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)



![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![ethyl N-({[1-(2-pyridinyl)ethyl]amino}carbonyl)glycinate](/img/structure/B4286058.png)
![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)